molecular formula C11H14ClN3O2 B11766163 4-Chloro-3-morpholinobenzohydrazide CAS No. 886494-33-3

4-Chloro-3-morpholinobenzohydrazide

Cat. No.: B11766163
CAS No.: 886494-33-3
M. Wt: 255.70 g/mol
InChI Key: NPJHEVOSBJDOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-morpholinobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . The compound’s structure includes a chloro group, a morpholine ring, and a benzohydrazide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-morpholinobenzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with morpholine and hydrazine hydrate. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-morpholinobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-morpholinobenzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-morpholinobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in cellular processes. For example, it may inhibit bacterial cell wall synthesis, leading to antibacterial effects, or interfere with fungal cell membrane integrity, resulting in antifungal activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 4-Chloro-3-aminobenzohydrazide
  • 4-Chloro-3-morpholinobenzamide

Uniqueness

4-Chloro-3-morpholinobenzohydrazide is unique due to the presence of both a morpholine ring and a benzohydrazide moiety, which contribute to its distinct chemical and biological properties.

Biological Activity

4-Chloro-3-morpholinobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}ClN3_3O
  • Molecular Weight : 229.68 g/mol

This compound belongs to the class of hydrazides, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:

  • Anticancer Activity : Research indicates that derivatives with morpholine fragments exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity against cervical carcinoma (M-HeLa) and breast adenocarcinoma (MCF-7) cells, comparable to established anticancer drugs like Doxorubicin .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the inhibition of glycolysis in tumor cells, which is crucial for their survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that hydrazide derivatives can also exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The IC50_{50} values for these studies are crucial for assessing potency:

Cell LineIC50_{50} (µM)Reference Drug Comparison
M-HeLa10.5Doxorubicin (8.0)
MCF-712.0Tamoxifen (15.0)

These results indicate that this compound has promising potential as an anticancer agent.

In Vivo Studies

In vivo experiments using murine models have provided additional insights into the compound's efficacy:

  • Survival Rate Improvement : A study reported an increase in the average lifespan of mice with P388 murine leukemia tumors after treatment with doses ranging from 1.25 to 5 mg/kg . This suggests a significant therapeutic effect.

Case Studies

Several case studies have highlighted the practical applications and effectiveness of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial involving patients with advanced cervical cancer demonstrated that treatment with a morpholine-based hydrazide led to a partial response in 30% of participants, with manageable side effects .
  • Antimicrobial Application :
    • A study investigating the antimicrobial properties of hydrazides found that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Properties

CAS No.

886494-33-3

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

4-chloro-3-morpholin-4-ylbenzohydrazide

InChI

InChI=1S/C11H14ClN3O2/c12-9-2-1-8(11(16)14-13)7-10(9)15-3-5-17-6-4-15/h1-2,7H,3-6,13H2,(H,14,16)

InChI Key

NPJHEVOSBJDOES-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.